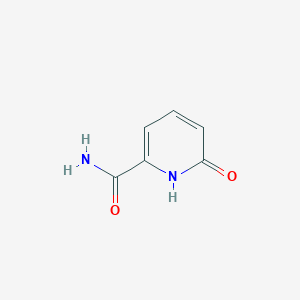

6-Hydroxypicolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

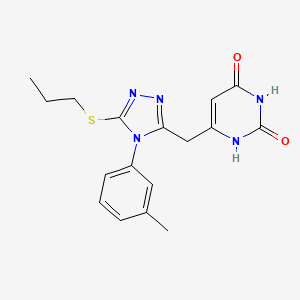

6-Hydroxypicolinamide is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The InChI code for 6-Hydroxypicolinamide is 1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

6-Hydroxypicolinamide has been identified as an effective supporting ligand for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines .Physical And Chemical Properties Analysis

6-Hydroxypicolinamide is a solid substance stored at room temperature under an inert atmosphere . .科学的研究の応用

1. Catalysis in Chemical Reactions

6-Hydroxypicolinamide has been identified as an effective supporting ligand in Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This catalysis is significant in selective C–N coupling of aryl bromides over aryl chlorides, demonstrating its utility in organic chemistry and chemical synthesis (Bernhardson, Widlicka, & Singer, 2019).

2. Crystal Structure Analysis

The crystal structure of N-hydroxypicolinamide monohydrate has been analyzed, revealing a strongly flattened conformation of the N-hydroxypicolinamide molecule. This study contributes to the understanding of molecular interactions and crystal formation in materials science (Safyanova, Ohui, & Omelchenko, 2016).

3. Theoretical Chemical Studies

A theoretical study of excited-state proton transfer reaction of 3-hydroxypicolinamide was conducted using AM1 and INDO/SDCI methods. This research offers insights into the photochemical reaction mechanisms and potential applications in photochemistry (Weng, 1992).

4. Luminescence in Coordination Chemistry

Research on the coordination behavior of 3-hydroxypicolinamide with TbIII in aqueous and micellar media demonstrates its effect on luminescence efficiency, particularly in slightly acidic to neutral solutions. This is relevant in the field of luminescent materials and sensing technologies (Devi, Pengkiliya, & Rajkumari, 2014).

5. Excited-state Proton Transfer Spectroscopy

Excited-state proton transfer spectroscopy of 3-hydroxypicolinamide was studied, showing a rapid intramolecular proton transfer. This kind of study is important for understanding photo-induced chemical processes and has applications in photophysics (Studer, Chou, & McMorrow, 1989).

6. Biodegradation and Environmental Science

Research has been conducted on the bacterial oxidation of picolinamide, a photolytic product of Diquat, leading to the discovery of its oxidation pathway. Such studies are crucial for understanding environmental biodegradation processes and pollution control (Orpin, Knight, & Evans, 1972).

7. Synthesis of Novel Compounds

6-Hydroxypicolinamide has been used in the synthesis of novel compounds such as N-alkyl/aryl-6-aminoquinolines, which are important in the development of pro-drugs and pharmaceuticals (Xie et al., 2013).

Safety and Hazards

作用機序

Target of Action

6-Hydroxypicolinamide has been identified as an effective supporting ligand for Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines . This suggests that the primary targets of 6-Hydroxypicolinamide are these heteroaryl compounds.

Mode of Action

The interaction of 6-Hydroxypicolinamide with its targets involves the formation of C–N couplings . This process is carried out at 80–120 °C in DMSO or sulfolane using K2CO3 or K3PO4 as the base with 2–10 mol % CuI and 6-Hydroxypicolinamide as the supporting ligand .

Result of Action

Its role as a supporting ligand in cu-catalyzed couplings suggests it may facilitate the formation of c–n bonds in heteroaryl compounds .

Action Environment

The action of 6-Hydroxypicolinamide is influenced by several environmental factors. For instance, the temperature and the choice of base can impact the chemoselectivity and rate of the Cu-catalyzed coupling process . Additionally, the compound is stored in an inert atmosphere at room temperature, indicating that it may be sensitive to certain environmental conditions .

特性

IUPAC Name |

6-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUGEGLNENDGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxypicolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)

![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)

![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)

![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)